(4-Bromophenyl)(cyclohexyl)methanol
Overview
Description
(4-Bromophenyl)(cyclohexyl)methanol: is an organic compound characterized by a bromophenyl group attached to a cyclohexyl ring and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Bromination of (Cyclohexyl)methanol: The compound can be synthesized by the bromination of (cyclohexyl)methanol using bromine in the presence of a suitable catalyst.
Grignard Reaction: Another method involves the reaction of cyclohexyl magnesium bromide with formaldehyde followed by hydrolysis.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(4-Bromophenyl)(cyclohexyl)methanol: undergoes various types of reactions:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: 4-Bromophenyl(cyclohexyl)ketone or 4-Bromophenyl(cyclohexyl)carboxylic acid.
Reduction Products: (4-Bromophenyl)(cyclohexyl)methane or (4-Bromophenyl)(cyclohexyl)amine.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(cyclohexyl)methanol: has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
(4-Bromophenyl)(cyclohexyl)methanol: can be compared to other similar compounds, such as (4-Bromophenyl)methanol and (Cyclohexyl)methanol . Its uniqueness lies in the combination of the bromophenyl and cyclohexyl groups, which provides distinct chemical and biological properties.
Comparison with Similar Compounds
(4-Bromophenyl)methanol
(Cyclohexyl)methanol
Benzhydrol, 4-bromo-
Methanol, bis(4-bromophenyl)-
(4-Bromophenyl)(cyclohexyl)methanol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
(4-bromophenyl)-cyclohexylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFJSRHMJKPHGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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